Benzoic acid, 4-formyl-3-sulfo-
Description
Benzoic acid, 4-formyl-3-sulfo- (IUPAC name: 4-formyl-3-sulfobenzoic acid), is a derivative of benzoic acid featuring a formyl (-CHO) group at the para position (C4) and a sulfonic acid (-SO₃H) group at the meta position (C3). This compound combines the aromatic carboxylic acid backbone with electron-withdrawing substituents, which significantly influence its physicochemical and biological properties. The sulfonic acid group enhances water solubility and acidity, while the formyl group introduces reactivity for further chemical modifications, such as condensation or nucleophilic additions .
Properties
CAS No. |
687987-64-0 |
|---|---|
Molecular Formula |
C8H6O6S |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
4-formyl-3-sulfobenzoic acid |
InChI |
InChI=1S/C8H6O6S/c9-4-6-2-1-5(8(10)11)3-7(6)15(12,13)14/h1-4H,(H,10,11)(H,12,13,14) |
InChI Key |
ZKYPGAGIMYIODA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-formyl-3-sulfo- can be achieved through several methods. One common approach involves the sulfonation of 4-formylbenzoic acid. The reaction typically uses concentrated sulfuric acid as the sulfonating agent under controlled temperature conditions. The reaction proceeds as follows:
Sulfonation of 4-Formylbenzoic Acid:
Industrial Production Methods
In industrial settings, the production of benzoic acid, 4-formyl-3-sulfo- is typically carried out in large-scale reactors. The process involves the continuous addition of 4-formylbenzoic acid and sulfuric acid, with careful control of reaction temperature and time to ensure high yield and purity of the product. The reaction mixture is then neutralized, and the product is isolated through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-formyl-3-sulfo- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at 0-5°C.
Major Products Formed
Oxidation: 4-Carboxybenzoic acid, 3-sulfo-.
Reduction: 4-Hydroxymethylbenzoic acid, 3-sulfo-.
Substitution: 4-Formyl-3-nitrobenzoic acid, 3-sulfo-.
Scientific Research Applications
Benzoic acid, 4-formyl-3-sulfo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-formyl-3-sulfo- involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The sulfonic acid group enhances the compound’s solubility in aqueous environments, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Compound | pKa | Water Solubility | Key Substituents |
|---|---|---|---|
| Benzoic acid | ~4.2 | Low | None |
| 4-Formylbenzoic acid | ~3.36 | Moderate | -CHO (C4) |
| 3-Sulfobenzoic acid | <1 | High | -SO₃H (C3) |
| 4-Formyl-3-sulfo-benzoic acid* | ~1–2 (est.) | Very High | -CHO (C4), -SO₃H (C3) |
| 4-Chloro-3-fluoro-2-formylbenzoic acid | ~2.5–3.0 | Moderate | -CHO (C2), -Cl (C4), -F (C3) |
*Estimated based on substituent additive effects.
Extraction and Environmental Behavior
- Distribution Coefficient (m) : The sulfonic acid group reduces the logP (hydrophobicity), lowering the extraction efficiency in organic solvents compared to less polar analogs like 4-formylbenzoic acid. For instance, benzoic acid (logP ~1.87) is extracted at >98% efficiency in 5 minutes, while sulfonated derivatives require longer times due to lower membrane phase solubility .
Table 2: Extraction Rates of Selected Benzoic Acid Derivatives
| Compound | Extraction Rate (%) (5 min) | logP (Predicted) |
|---|---|---|
| Benzoic acid | >98 | ~1.87 |
| 4-Formylbenzoic acid | ~85–90 | ~1.50 |
| 4-Formyl-3-sulfo-benzoic acid | ~60–70 (est.) | ~0.20 |
| 3-Sulfobenzoic acid | ~50–60 | -0.85 |
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